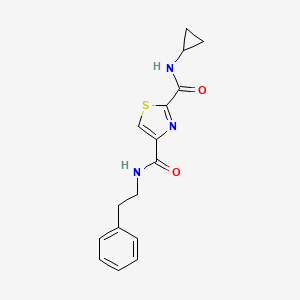

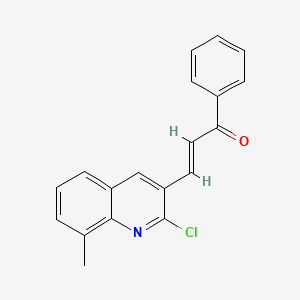

trans-1-Bromo-2-acetoxy-cyclobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclobutane-containing compounds has seen significant advancements in recent years . Various strategies for the construction of cyclobutane rings have emerged, focusing on disconnection tactics employed to forge the four-membered rings . The synthesis of trans-1-Bromo-2-acetoxy-cyclobutane would likely involve similar strategies.Chemical Reactions Analysis

The E2 elimination reactions of certain isomeric cycloalkyl halides show unusual rates and regioselectivity . This could provide important supporting evidence that anti-periplanar is the preferred orientation of reactant species in the E2 transition state .Physical And Chemical Properties Analysis

Cycloalkanes, like trans-1-Bromo-2-acetoxy-cyclobutane, have higher boiling points, melting points, and densities due to the greater number of London forces they contain .Scientific Research Applications

Synthesis of Cyclobutane-Containing Natural Products

Cyclobutane rings are a common motif in many natural products, which often exhibit potent biological activities. The trans-1-Bromo-2-acetoxy-cyclobutane can serve as a precursor for the synthesis of these complex molecules. Researchers have developed new strategies to construct cyclobutane rings, which are critical core skeletons in these molecules .

Development of New Catalytic Asymmetric Reactions

The unique structure of trans-1-Bromo-2-acetoxy-cyclobutane allows for the exploration of new catalytic asymmetric reactions. These reactions are pivotal in producing chiral molecules that are important in pharmaceuticals and agrochemicals .

Radical Reactions in Natural Product Synthesis

The bromo and acetoxy groups in trans-1-Bromo-2-acetoxy-cyclobutane can facilitate radical reactions, which are useful in the synthesis of natural products. These reactions can lead to the formation of new bonds and introduce functional groups that enhance the activity of the natural products .

Strain-Release Transformations

Due to the inherent strain in the cyclobutane ring, trans-1-Bromo-2-acetoxy-cyclobutane can undergo strain-release transformations. These transformations are valuable in synthetic chemistry for creating new molecules with complex structures .

Bioconjugation and Drug Discovery

The strained cyclobutane ring system can act as a covalent warhead for bioconjugation, which is a technique used in drug discovery to attach drugs to specific biological targets. This application is particularly relevant in the development of targeted therapies .

Synthesis of Bicyclic Structures

Trans-1-Bromo-2-acetoxy-cyclobutane can be used to synthesize smaller bicyclic structures, which are of interest due to their high strain energy and potential as bioisosteres. These structures can mimic the biological activity of other molecules and are valuable in medicinal chemistry .

Safety and Hazards

While specific safety data for trans-1-Bromo-2-acetoxy-cyclobutane is not available, it’s important to handle all chemical compounds with care. For instance, 1-Bromobutane, a related compound, is known to be highly flammable and can cause skin and eye irritation .

Relevant Papers One relevant paper discusses the short-time photodissociation dynamics of trans-1-bromo-2-iodoethane . Another paper presents a novel synthetic pathway to trans-4-amino-l-hydroxy-2-methyl-2-butene, a useful synthetic intermediate of zeatin . These papers could provide valuable insights into the properties and potential applications of trans-1-Bromo-2-acetoxy-cyclobutane.

properties

IUPAC Name |

[(1R,2R)-2-bromocyclobutyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-4(8)9-6-3-2-5(6)7/h5-6H,2-3H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWFQAGXUFLHDF-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@H]1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1-Bromo-2-acetoxy-cyclobutane | |

CAS RN |

64940-58-5 |

Source

|

| Record name | rac-(1R,2R)-2-bromocyclobutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

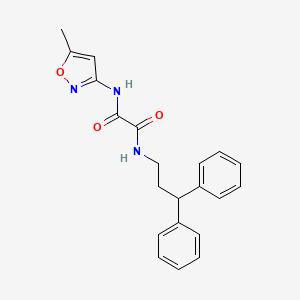

![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2873748.png)

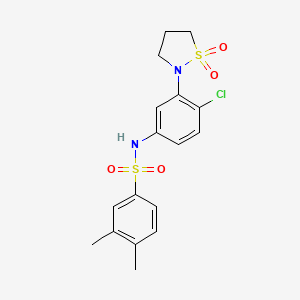

![(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2873757.png)

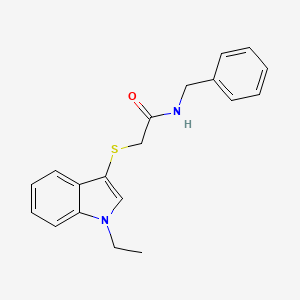

![2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2873761.png)